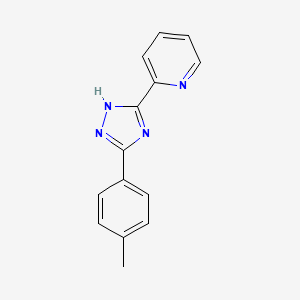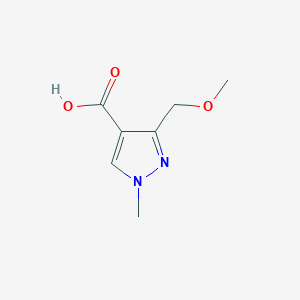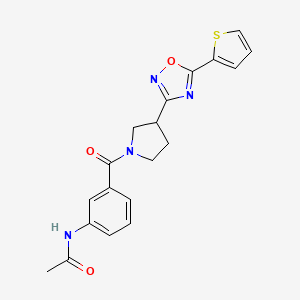
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol is a chemical compound with the molecular formula C15H34O4Si and a molecular weight of 306.51 g/mol . This compound is known for its unique structure, which includes a silicon atom integrated into a dodecane backbone with multiple ether linkages. It is primarily used in research settings and has various applications in chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol typically involves the reaction of appropriate silicon-containing precursors with organic compounds that provide the necessary carbon and oxygen atoms. One common method includes the hydrosilylation of alkenes with silanes, followed by etherification reactions to introduce the trioxa groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as platinum or rhodium complexes, can enhance the efficiency of the hydrosilylation step .
化学反应分析
Types of Reactions
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: The silicon atom can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorosilanes can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce silanes .
科学研究应用
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research into silicon-based drugs and delivery systems often utilizes this compound.
Industry: It is employed in the production of specialty polymers and coatings.
作用机制
The mechanism by which 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and hydrogen, allowing the compound to participate in a range of chemical reactions. The ether linkages provide flexibility and stability to the molecule, making it suitable for various applications .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound has a similar structure but with different substituents on the silicon atom.
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: Another similar compound with variations in the alkyl groups attached to the silicon.
Uniqueness
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol is unique due to its specific combination of isopropyl and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
属性
IUPAC Name |
2-[2-[2-tri(propan-2-yl)silyloxyethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O4Si/c1-13(2)20(14(3)4,15(5)6)19-12-11-18-10-9-17-8-7-16/h13-16H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSZMHHXNYMGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2534214.png)
![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)
![4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2534217.png)
![2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2534219.png)


![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)
![2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2534225.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)
![2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide](/img/structure/B2534231.png)
![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2534232.png)

